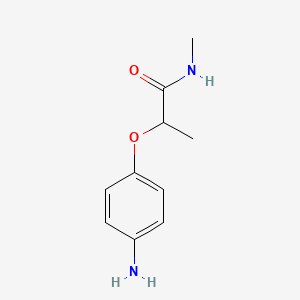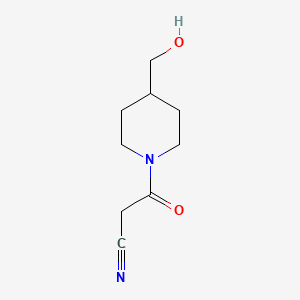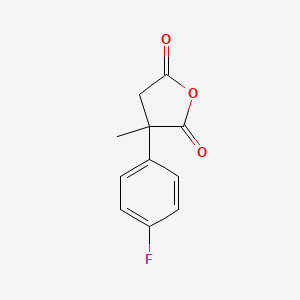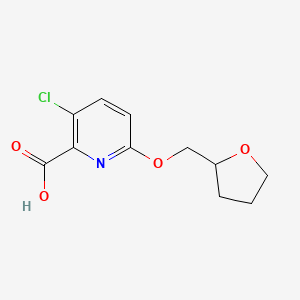
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid
Overview
Description
“3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO4 . Its molecular weight is 257.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom. It has a carboxylic acid group (-COOH), a chloro group (-Cl), and an oxolan-2-ylmethoxy group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.378±0.06 g/cm3 and a predicted boiling point of 413.1±40.0 °C .Scientific Research Applications
Heterocyclic Compounds in Drug Synthesis
Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are extensively studied for their potential CNS (Central Nervous System) activities. The search identified a study discussing the significance of heterocycles with heteroatoms like nitrogen in forming the largest class of organic compounds with potential CNS effects (S. Saganuwan, 2017). This suggests that the research on "3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid" might intersect with drug development efforts aimed at treating CNS disorders.
Role in Organic Pollutants Degradation
Carboxylic acids, including those derived from heterocyclic compounds, are of interest in environmental science, especially concerning their role in the biodegradation of organic pollutants. A study reviewed the applications of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater, pointing to the utility of certain carboxylic acids in environmental remediation (Maroof Husain & Q. Husain, 2007). This highlights a potential application of related compounds in mitigating pollution.
Antioxidant and Biological ActivitiesThe antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids derived from plants have been a subject of research, indicating the potential health benefits and therapeutic applications of these compounds (B. Godlewska-Żyłkiewicz et al., 2020). Research in this area may offer insights into the bioactivity of structurally related synthetic compounds, including "this compound."
Implications for Food Safety
The interaction of chlorine with organic food constituents, leading to the formation of potentially harmful chlorinated organic compounds, is a concern in food safety (M. Fukayama et al., 1986). While not directly related, the study underscores the importance of understanding the reactivity of chlorinated compounds, which could extend to the safety assessments of "this compound" in various applications.
properties
IUPAC Name |
3-chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-8-3-4-9(13-10(8)11(14)15)17-6-7-2-1-5-16-7/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUKUDPZWDTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



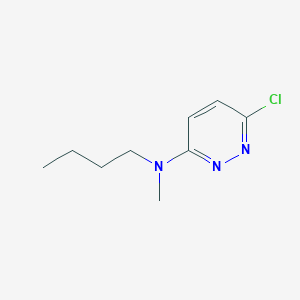
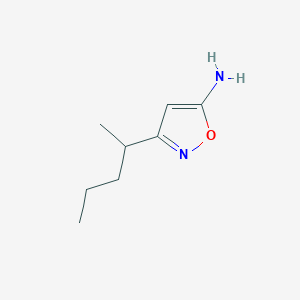


![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)
amine](/img/structure/B1461435.png)
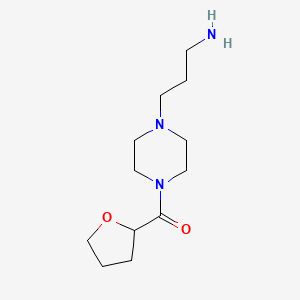
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
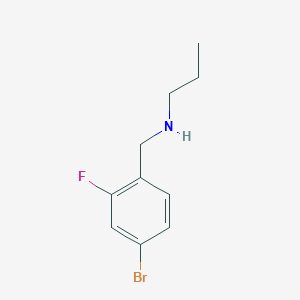
amine](/img/structure/B1461441.png)
